Benzylhydrazine hydrochloride

Catalog No.
S602927
CAS No.
1073-62-7
M.F
C7H11ClN2
M. Wt
158.63 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Benzylhydrazine hydrochloride

CAS Number

1073-62-7

Product Name

Benzylhydrazine hydrochloride

IUPAC Name

benzylhydrazine;hydrochloride

Molecular Formula

C7H11ClN2

Molecular Weight

158.63 g/mol

InChI

InChI=1S/C7H10N2.ClH/c8-9-6-7-4-2-1-3-5-7;/h1-5,9H,6,8H2;1H

InChI Key

PRBLRLQZOKOQCQ-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CNN.Cl

Synonyms

1-Benzylhydrazine Hydrochloride; Benzylhydrazine Hydrochloride; N-Benzylhydrazine Hydrochloride; (Phenylmethyl)hydrazine Hydrochloride; Benzylhydrazine Monohydrochloride; Z 102;

Canonical SMILES

C1=CC=C(C=C1)CNN.Cl

The exact mass of the compound Benzylhydrazine hydrochloride is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 25734. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrazines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Benzylhydrazine hydrochloride is a highly stable, water-soluble crystalline salt of benzylhydrazine, widely procured as an essential building block for N-benzyl heterocycles and a functional additive in advanced optoelectronics. Unlike its free-base counterpart, which is prone to rapid atmospheric oxidation and poses significant handling hazards, the hydrochloride form (C7H10N2·HCl) provides a reliably weighable solid with a reproducible stoichiometric profile. This makes it a preferred precursor for the industrial synthesis of pyrazoles, monoamine oxidase inhibitors, and active pharmaceutical ingredients (APIs) . Furthermore, its specific reductive properties have established it as a critical stabilizing agent in large-scale perovskite solar cell manufacturing, where it mitigates precursor degradation and enhances operational stability [1].

Substituting benzylhydrazine hydrochloride with benzylhydrazine free base or closely related analogs like phenylhydrazine hydrochloride introduces severe process liabilities. The free base is highly reactive, volatile, and degrades rapidly upon exposure to air, leading to inconsistent assay values that ruin stoichiometric precision in multi-step API syntheses . Meanwhile, substituting with phenylhydrazine or methylhydrazine fundamentally alters the electronic and steric properties of the resulting heterocycles, yielding N-phenyl or N-methyl derivatives that lack the specific lipophilicity and binding affinities required for targets like RIP1 kinases[1]. In optoelectronic applications, generic reductants fail to provide the specific coordinative interactions and halide exchange dynamics that benzylhydrazine hydrochloride uniquely delivers to stabilize tin- and lead-based perovskite inks [2].

Stoichiometric Reliability and Shelf-Life Stability

The hydrochloride salt of benzylhydrazine transforms a hazardous, oxidation-prone liquid/low-melting solid into a stable, free-flowing crystalline powder. This structural stabilization prevents the rapid atmospheric degradation characteristic of free hydrazines, ensuring that the material maintains >98% purity over extended storage periods . In industrial synthesis, this translates to precise molar dosing without the need for inert-atmosphere gloveboxes.

Evidence DimensionHandling stability and stoichiometric precision
Target Compound DataBenzylhydrazine hydrochloride (Stable crystalline solid, precise weighing in ambient air)
Comparator Or BaselineBenzylhydrazine free base (Rapid oxidation, variable assay, requires inert handling)
Quantified DifferenceElimination of assay variability and inert-handling overhead
ConditionsAmbient laboratory and scale-up manufacturing conditions

Procuring the hydrochloride salt eliminates batch-to-batch yield variations caused by degraded precursors and significantly lowers the operational costs associated with specialized storage.

Precursor Ink Restoration in Perovskite Solar Cell Manufacturing

In the scale-up of perovskite solar cells (PSCs), precursor inks (e.g., MAI/FAI) rapidly degrade as iodide oxidizes to detrimental I2. The addition of benzylhydrazine hydrochloride (BHC) acts as a highly effective reductant, reverting I2 back to I- and suppressing I3- induced charge traps. In blade-coated p-i-n structure PSCs, BHC-treated inks achieved a record stabilized power conversion efficiency (PCE) of 23.2% (certified 22.62%), compared to standard degraded inks [1]. Furthermore, BHC maintains a wide processing window (up to 1.6% molar ratio) and enabled a stabilized aperture efficiency of 18.2% on large-area 35.8-cm2 mini-modules [2].

Evidence DimensionPower Conversion Efficiency (PCE) of blade-coated PSCs
Target Compound Data23.2% stabilized PCE (BHC-treated precursor ink)
Comparator Or BaselineStandard/degraded precursor inks without BHC additive
Quantified DifferenceRestoration of degraded ink yielding record >23% efficiency and long-term operational stability
ConditionsBlade-coated p-i-n structure PSCs; 1000 hours operation at maximum power point

BHC is a critical procurement item for optoelectronic manufacturers looking to salvage expensive, large-batch perovskite precursor inks and ensure reproducible module efficiencies.

High-Yield Chemoselective Synthesis of N-Benzyl Pyrazoles

Benzylhydrazine hydrochloride is the definitive precursor for synthesizing 1-benzylpyrazole cores, a structural motif critical in modern pharmaceuticals like RIP1 kinase inhibitors. When reacted with diethyl oxaloacetate or β-enamino keto esters, the hydrochloride salt provides excellent chemoselectivity and regiocontrol, delivering isolated yields of 78% to 87% for key intermediates (e.g., ethyl 1-benzyl-5-chloro-4-(2-oxoethyl)-1H-pyrazole-3-carboxylate) [1]. Attempting to use alternative substituted hydrazines fundamentally alters the core pharmacophore, while using the free base risks lower yields due to competing oxidation side-reactions [2].

Evidence DimensionIsolated synthetic yield of N-benzyl pyrazole intermediates
Target Compound Data78% - 87% isolated yield
Comparator Or BaselineFree base hydrazines (prone to oxidation) or alternative aryl hydrazines (yield non-target pharmacophores)
Quantified DifferenceConsistently high yields (>75%) of the specific N-benzyl target without significant oxidative loss
ConditionsReaction with diethyl oxaloacetate / β-enamino keto esters under standard reflux/heating

For pharmaceutical procurement, specifying the hydrochloride salt guarantees reproducible, high-yielding access to the exact N-benzyl pyrazole building blocks required for downstream API formulation.

Large-Scale Perovskite Solar Cell Manufacturing

Benzylhydrazine hydrochloride is a highly effective reductant additive for restoring aged iodide-based perovskite precursor inks (MAI/FAI). By preventing I2 accumulation and suppressing charge traps, it enables highly reproducible, large-area blade-coated module production with stabilized efficiencies exceeding 23% [1].

Pharmaceutical Intermediate Synthesis (RIP1 Kinase Inhibitors)

The compound is the precursor of choice for constructing 1-benzylpyrazole derivatives. It provides the exact stoichiometric reliability and chemoselectivity required to achieve >75% yields in the multi-step synthesis of complex API pharmacophores [2].

Agrochemical and Fine Chemical Heterocycle Libraries

Used as a foundational building block to generate diverse libraries of N-benzyl pyrazoles, pyridazines, and hydrazones. The stable hydrochloride form allows for automated, high-throughput dispensing without the inert atmosphere constraints required by free-base hydrazines.

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

3

Exact Mass

158.0610761 g/mol

Monoisotopic Mass

158.0610761 g/mol

Heavy Atom Count

10

Related CAS

1073-62-7
555-96-4 (Parent)

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic Irritant

Acute Toxic;Irritant

Other CAS

1073-62-7

Dates

Last modified: 08-15-2023

Explore Compound Types